molecular formula C13H13NO2 B13330795 1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde

1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde

Cat. No.: B13330795
M. Wt: 215.25 g/mol
InChI Key: WMSTZZWPFYKIMN-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde (: 932226-03-4 ) is a high-purity chemical compound offered with a guaranteed purity of 98% or higher . This specialized small molecule, with a molecular formula of C 13 H 13 NO 2 and a molecular weight of 215.25 g/mol , is designed exclusively for laboratory research applications. The compound belongs to the pyrrole-2-carbaldehyde family, a class of heterocyclic compounds known for their role as key synthetic intermediates and building blocks in organic chemistry and medicinal chemistry research . The structure features a pyrrole ring substituted with a carbaldehyde group at the 2-position and a methyl group at the 5-position, which is further functionalized with a 3-methoxyphenyl group at the nitrogen atom . This specific arrangement of substituents makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates and for material science exploration. Its structure suggests potential utility in heterocyclic chemistry, catalyst design, and as a precursor in the synthesis of ligands for various biological targets. To ensure its stability and longevity, the product must be stored at recommended temperatures of 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C13H13NO2/c1-10-6-7-12(9-15)14(10)11-4-3-5-13(8-11)16-2/h3-9H,1-2H3

InChI Key

WMSTZZWPFYKIMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)OC)C=O

Origin of Product

United States

Preparation Methods

General Synthesis Procedure

  • Starting Materials :

    • 3-Methoxybenzaldehyde
    • Methylamine
    • Acetylacetone
  • Reaction Conditions :

    • Acidic conditions (e.g., hydrochloric acid or acetic acid)
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
  • Mechanism :

    • The reaction involves the condensation of 3-methoxybenzaldehyde with methylamine to form an imine intermediate.
    • This intermediate then reacts with acetylacetone in a cyclization step to form the pyrrole ring.
    • The aldehyde group is formed at the 2-position of the pyrrole ring.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions due to the reactivity of the aldehyde group. This includes nucleophilic addition reactions with amines to form imines or other derivatives, which can further undergo transformations leading to various substituted compounds.

Applications and Biological Activities

Pyrroles, including this compound, have several scientific applications, including medicinal chemistry, materials science, and organic synthesis. The methoxyphenyl substituent enhances its potential reactivity and biological activity, making it a subject of interest in drug discovery and development.

Data and Research Findings

Physical and Chemical Properties

Property Value
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name 1-(3-Methoxyphenyl)-5-methylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C13H13NO2/c1-10-6-7-12(9-15)14(10)11-4-3-5-13(8-11)16-2/h3-9H,1-2H3
Standard InChIKey WMSTZZWPFYKIMN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(N1C2=CC(=CC=C2)OC)C=O

Synthesis Yield and Conditions

The yield of the synthesis can vary based on the specific conditions used. Generally, yields are moderate to high when optimized conditions are applied. For example, using acidic conditions and appropriate solvents can enhance the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carboxylic acid.

    Reduction: 1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrrole Core

a. 1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde ()

  • Core Structure : Pyrrole ring with benzyl (1-position) and hydroxymethyl (5-position) groups.
  • The hydroxymethyl substituent (polar, -CH₂OH) at the 5-position increases hydrophilicity compared to the methyl group (-CH₃) in the target compound.
  • Synthesis : Both compounds share similar synthetic workflows (ionic liquid catalysis, extraction, chromatography), but the target compound’s methoxyphenyl group may require tailored protection/deprotection steps to preserve the methoxy functionality .

b. Cyclohexanol Derivatives with 3-Methoxyphenyl Groups ()

  • Core Structure: Cyclohexanol backbone with 3-methoxyphenyl and dimethylaminomethyl substituents.
  • Key Differences: The pyrrole ring (aromatic, planar) vs. cyclohexanol (non-aromatic, chair conformation) alters electronic properties and conformational flexibility. The carbaldehyde in the target compound is absent in these derivatives, limiting its reactivity for condensation reactions.
  • Applications: Cyclohexanol derivatives (e.g., tramadol analogs) exhibit analgesic activity, whereas pyrrole carbaldehydes may serve as intermediates in drug discovery .
Physicochemical and Reactivity Profiles
Property 1-(3-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde 1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Cyclohexanol Derivatives ()
Solubility Moderate (non-polar methyl, polar carbaldehyde) Higher (hydroxymethyl enhances polarity) Low (lipophilic cyclohexane core)
Reactivity Aldehyde: Nucleophilic additions, oxidations Aldehyde: Similar reactivity Alcohol/amine: Salt formation, H-bonding
Electron Effects Methoxy donates electrons via resonance Benzyl: Electron-neutral Methoxy stabilizes adjacent groups
Structural Analysis SHELX/ORTEP for crystallography (rigid pyrrole ring) WinGX suite for small-molecule refinement X-ray/NMR for cyclohexane conformers

Biological Activity

1-(3-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in recent years due to its potential biological activities. This compound, along with its analogs, has been studied for various pharmacological effects, including antimicrobial, antioxidant, and neuroprotective activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This structure features a pyrrole ring substituted with a methoxyphenyl group and an aldehyde functional group, which are critical for its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, a series of pyrrole-3-carboxaldehyde derivatives demonstrated significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Pathogen
This compound0.005S. aureus
This compound0.010E. coli

These findings suggest that the methoxy substitution plays a crucial role in enhancing the antimicrobial efficacy of the compound.

2. Antioxidant Activity

The antioxidant potential of this compound has also been explored. A study indicated that derivatives of pyrrole exhibit significant free radical scavenging activity, which is essential for protecting cells from oxidative stress .

The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), showing promising results in inhibiting lipid peroxidation.

Assay TypeIC50 (µM)
DPPH25
ABTS30

3. Neuroprotective Effects

Research has demonstrated that pyrrole derivatives can exert neuroprotective effects against neurotoxic agents such as 6-hydroxydopamine (6-OHDA). In vitro studies showed that these compounds significantly reduced apoptosis in neuronal cells by modulating oxidative stress pathways .

The mechanisms involved include inhibition of lipid peroxidation and suppression of inflammatory mediators such as COX-2, indicating a multifaceted approach to neuroprotection.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors related to neurotransmission and immune responses.

Case Studies

Several case studies have illustrated the practical applications of pyrrole derivatives in drug development:

  • Antiviral Activity : A study focused on the antiviral properties of pyrroles against enteroviruses showed promising results, with some derivatives achieving low micromolar EC50 values .
  • Anticancer Potential : Another investigation revealed that certain pyrrole compounds exhibited cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .

Q & A

Basic: What are the standard synthetic routes for 1-(3-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde?

A nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives react with substituted phenols (e.g., 3-methoxyphenol) in the presence of a base catalyst like K₂CO₃. The reaction typically proceeds under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile), with monitoring via TLC or HPLC for completion . Purification involves recrystallization or column chromatography.

Advanced: How can conflicting yields in SNAr reactions for pyrrole-carbaldehydes be resolved?

Yield discrepancies often arise from steric hindrance or electronic effects of substituents. For example, electron-withdrawing groups on the phenol may slow reactivity. Optimize by:

  • Temperature modulation : Higher temperatures (80–100°C) for electron-deficient phenols.
  • Catalyst screening : Transition from K₂CO₃ to Cs₂CO₃ for enhanced nucleophilicity.
  • Solvent choice : Use DMSO to stabilize transition states in sterically crowded systems.
    Refer to synthetic protocols for analogous compounds, where yields of 70–98% were achieved under tailored conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm).
  • IR : Look for C=O stretch (1680–1720 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹.
  • LC-MS : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.
    Data from structurally similar carbaldehydes (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) show consistent spectral profiles .

Advanced: How can computational methods (e.g., DFT) aid in predicting reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • Electrophilicity index (ω) : Assess reactivity of the aldehyde group.
  • Transition state modeling : Simulate SNAr mechanisms to optimize substituent positioning.
    Studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate validated DFT’s utility in rationalizing regioselectivity .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to aldehyde volatility.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.
    Safety data for related carbaldehydes (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) highlight risks of irritation and sensitization .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the 3-methoxyphenyl group with electron-rich (e.g., 4-dimethylaminophenyl) or electron-poor (e.g., 3-nitrophenyl) substituents.
  • Functional group interconversion : Convert the aldehyde to oximes or hydrazones for enhanced bioactivity.
    Synthetic routes for 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxaldehyde derivatives achieved 85–98% yields via condensation reactions .

Basic: How to troubleshoot low purity in final products?

  • Recrystallization : Use ethanol/water mixtures for carbaldehydes with high melting points.
  • Chromatography : Gradient elution (hexane/ethyl acetate) on silica gel.
  • Analytical cross-check : Compare HPLC retention times with reference standards.
    Purity data for 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (>97%) illustrate effective recrystallization protocols .

Advanced: What strategies mitigate decomposition during storage?

  • Lyophilization : For hygroscopic compounds, lyophilize and store under vacuum.
  • Antioxidants : Add 0.1% BHT to solutions.
  • Dark storage : Prevent photodegradation of the pyrrole core.
    Stability studies on similar compounds (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde) recommend inert packaging .

Basic: How to validate synthetic success in the absence of commercial standards?

  • Elemental analysis : Match calculated vs. observed C/H/N values.
  • 2D NMR (HSQC, HMBC) : Confirm connectivity, especially for regioisomeric ambiguity.
  • X-ray crystallography : Resolve absolute configuration if crystals form.
    Crystal structures of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate validated stereochemical assignments .

Advanced: What are the challenges in scaling up synthesis from mg to gram scale?

  • Exotherm management : Use jacketed reactors for controlled heating/cooling.
  • Solvent recovery : Optimize DMF or acetonitrile recycling to reduce costs.
  • Byproduct control : Implement inline IR monitoring for real-time adjustments.
    Gram-scale syntheses of 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde achieved 70% yields via stepwise temperature control .

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